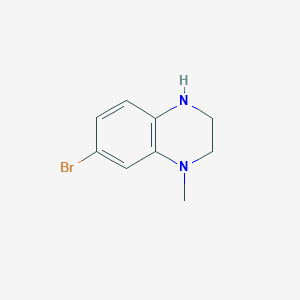
7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline
Overview
Description
“7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline” is a chemical compound with the molecular formula C9H11BrN2. It has a molecular weight of 227.1 . It’s used as a pharmaceutical intermediate .
Molecular Structure Analysis
The InChI code for “7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline” is 1S/C9H11BrN2/c1-12-5-4-11-8-3-2-7(10)6-9(8)12/h2-3,6,11H,4-5H2,1H3 . This indicates the presence of a bromine atom at the 7th position and a methyl group at the 1st position of the tetrahydroquinoxaline ring.Physical And Chemical Properties Analysis
“7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline” appears as a white to tan solid or colorless to tan liquid . It’s insoluble in water .Scientific Research Applications
Antioxidant Activity and Synthesis of Tetrahydroquinoxaline Derivatives
Research indicates significant interest in tetrahydroquinoxaline derivatives for their potential antioxidant activities and synthetic applications. One study evaluated amines with fused nitrogen-containing heterocyclic rings, including 1,2,3,4-tetrahydroquinoxalines, demonstrating that these compounds exhibit greater antioxidant activity compared to other similar structures. Specifically, 2-methyl-1,2,3,4-tetrahydroquinoxaline showed the highest induction period, significantly outperforming standard antioxidants like BHT and Nonflex AW (Nishiyama et al., 2003).
Chemical Transformations and Synthetic Methodologies
Several studies focus on the chemical transformations and synthetic methodologies involving tetrahydroquinoxaline derivatives. For instance, the synthesis of quinoline derivatives through bromination of 1,2,3,4-tetrahydroquinoline has been described, yielding compounds with efficient yields and demonstrating the versatility of tetrahydroquinoxalines in synthetic chemistry (Şahin et al., 2008). Furthermore, the synthesis of 7-bromo-1,2,3,4-tetrahydroisoquinoline and related compounds through a process involving lithiation of 2-methylarylidene-tert-butylamines highlights the strategic use of brominated tetrahydroquinoxalines in the construction of complex heterocyclic compounds (Zlatoidský & Gabos, 2009).
Tautomerism and Structural Analysis
The study of tautomerism in tetrahydroquinoxaline derivatives reveals interesting aspects of their structural dynamics. A specific compound was found to exist as a tautomeric mixture of unsaturated and saturated esters, highlighting the complexity of these molecules' behavior in different states (Chapman, 1966).
Future Directions
properties
IUPAC Name |
6-bromo-4-methyl-2,3-dihydro-1H-quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2/c1-12-5-4-11-8-3-2-7(10)6-9(8)12/h2-3,6,11H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBNWIOESLEWRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC2=C1C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline | |
CAS RN |
1427391-09-0 | |
| Record name | 7-bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2,6-Dimethylphenyl)methoxy]-4-fluoro-1-nitrobenzene](/img/structure/B1380152.png)

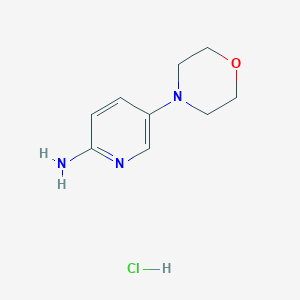
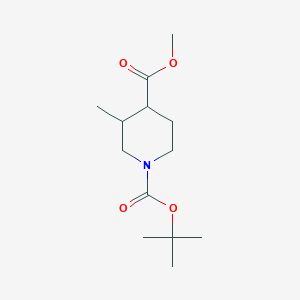
![(2-(7-(3,4-Dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-ylamino)pyridin-3-yl)methanol](/img/structure/B1380159.png)
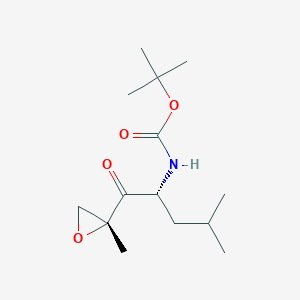

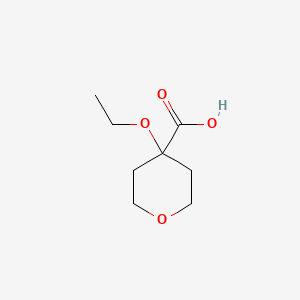
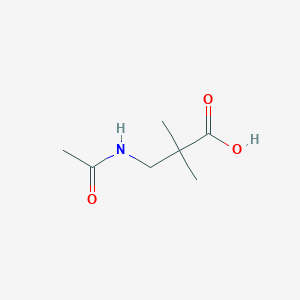

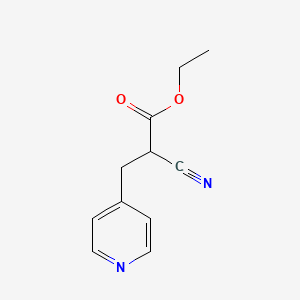
![2-Bromo-5-iodoimidazo[2,1-b]thiazole](/img/structure/B1380168.png)

